molecular formula C9H14ClN3O2 B1383072 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride CAS No. 77398-55-1

8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

Cat. No.: B1383072
CAS No.: 77398-55-1
M. Wt: 231.68 g/mol
InChI Key: TYUMYKCCCUBODI-UHFFFAOYSA-N
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Description

Nomenclature and Classification

The systematic nomenclature of 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride follows established International Union of Pure and Applied Chemistry conventions for spiro compounds, as originally proposed by Adolf von Baeyer in 1900. The compound carries the Chemical Abstracts Service registry number 77398-55-1 and possesses a molecular formula of C9H14ClN3O2 with a molecular weight of 231.68 grams per mole. The nomenclature system employs the prefix "spiro" to denote the characteristic junction between two ring systems sharing a single common atom, followed by square brackets containing the ring size descriptors separated by periods.

The classification of this compound encompasses multiple chemical categories simultaneously. As a spiro compound, it belongs to the broader family of spirocyclic molecules characterized by having two or more rings sharing exactly one common atom. The presence of nitrogen atoms within the ring systems classifies it as a heterocyclic compound, specifically falling under the azaspiro subfamily. The bicyclo[3.2.1]octane portion represents a bridged bicyclic system, while the imidazolidine component constitutes a five-membered saturated heterocycle containing two nitrogen atoms.

According to PubChem database records, the compound exhibits stereochemical complexity with the (1S) designation indicating specific three-dimensional arrangement. The hydrochloride salt form enhances the compound's water solubility characteristics compared to the free base, making it more suitable for various research applications. Alternative synonyms documented in chemical databases include CS-WAA0187, AKOS037651824, CS-17453, and CS-0035039, reflecting its presence in multiple chemical supplier catalogs.

The structural classification also places this compound within the broader context of azabicyclic systems, which have gained prominence in medicinal chemistry due to their ability to provide conformational rigidity while maintaining synthetic accessibility. The imidazolidine-2',5'-dione moiety specifically represents a cyclic urea derivative, contributing additional hydrogen bonding capabilities and potential biological activity.

Historical Context in Organic Chemistry Research

The historical development of spiro compound chemistry traces back to Adolf von Baeyer's pioneering work in 1900, when he first identified and named these distinctive molecular architectures. Von Baeyer's original spirane nomenclature system laid the foundation for understanding compounds where two rings share a single common atom, establishing the conceptual framework that continues to guide modern spiro chemistry research. This foundational work demonstrated that spiro compounds could exhibit unique three-dimensional structures that differed fundamentally from conventional bicyclic systems.

The evolution of azaspiro compound synthesis gained significant momentum during the latter half of the twentieth century, driven by advances in heterocyclic chemistry methodologies. The development of diversity-oriented synthesis approaches specifically targeting azaspirocycles emerged as researchers recognized the potential of these structures as pharmaceutical scaffolds. The bicyclo[3.2.1]octane core system found in this compound represents a particularly challenging synthetic target that required the development of specialized cyclization methodologies.

Research into spiro heterocyclic compounds accelerated dramatically in the early 2000s, coinciding with increased interest in three-dimensional chemical space exploration for drug discovery applications. The recognition that spirocyclic structures could reduce conformational entropy penalties associated with protein-ligand binding sparked intense synthetic interest. The specific combination of azabicyclic and imidazolidine components in this compound represents a more recent development, reflecting sophisticated synthetic capabilities developed over the past two decades.

The historical progression of spiro compound synthesis methodologies reveals an evolution from simple spirane construction to complex polyheterocyclic architectures. Early synthetic approaches focused primarily on carbon-carbon bond formation at spiro centers, while contemporary methodologies emphasize the incorporation of multiple heteroatoms and functional groups. The development of multicomponent reactions specifically designed for azaspiro compound construction has emerged as a particularly important advancement.

Contemporary research in this field has demonstrated the remarkable versatility of spiro compounds in accessing novel chemical space. The enzymatic approaches to azaspiro compound synthesis, including carbene transferase platforms for cyclopropanation reactions, represent cutting-edge developments that promise to expand synthetic accessibility. These advances have positioned compounds like this compound at the forefront of modern synthetic organic chemistry research.

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique combination of structural features that address several fundamental challenges in modern organic synthesis. Spiro heterocycles have demonstrated immense value as molecular frameworks in medicinal chemistry, exhibiting the ability to modulate various biological targets while offering fine-tuning opportunities for pharmacokinetic properties. The compound's architecture exemplifies the sophisticated three-dimensional structures that have become increasingly important for accessing novel chemical space beyond traditional flat, aromatic molecules.

The spirocyclic framework creates a naturally occurring three-dimensional structure that can reduce conformational entropy penalties associated with target binding while producing diverse molecular shapes. This structural characteristic becomes particularly valuable when considering that the perpendicular arrangement of spiro compounds results in suppression of molecular interactions of pi-systems, enhanced solubility profiles, and prevention of excimer formation commonly observed in solid-state fluorescent materials. The rigidity inherent in the spirocyclic system, combined with the cross-shaped molecular structure, leads to entanglement in amorphous solid states that inhibits crystallization tendencies.

Recent synthetic developments have established efficient protocols for constructing complex spiro heterocyclic systems through various methodological approaches. The synthesis of azaspirocycloalkane derivatives has emerged as a particularly active research area, with high-yielding protocols developed for many functionalized spiro heterocyclic systems. These synthetic advances have demonstrated that starting materials such as anilinocycloalkanecarboxamides can serve as versatile precursors for generating diverse spiro architectures through carefully designed reaction sequences.

The compound's structural complexity also positions it as an important model system for understanding spiro compound reactivity patterns. Research into spiro-azetidin-2-one, -pyrrolidine, -indol(one), and -pyran derivatives has revealed that synthetic methodology development for these systems requires careful consideration of reaction mechanisms, scope limitations, and selectivity factors. The specific combination of bicyclic and imidazolidine components found in this compound provides insights into how multiple heterocyclic elements can be successfully integrated within a single molecular framework.

Furthermore, the compound demonstrates the evolution of heterocyclic chemistry toward increasingly sophisticated architectures that bridge traditional synthetic organic chemistry with materials science applications. The unique electronic properties and structural characteristics of complex spiro heterocycles position them as prospective candidates for organic semiconductor development, light-emitting diode applications, and liquid crystal technologies. These materials can be tailored optically and electronically based on their fundamental molecular properties, expanding potential applications across numerous technological fields.

Relationship to Other Azaspiro Compounds

The structural relationship between this compound and other azaspiro compounds reveals a fascinating landscape of related molecular architectures that share common synthetic challenges and structural features. Within the broader azaspiro family, this compound represents a particularly complex example that incorporates both bicyclic bridged systems and saturated heterocyclic components, distinguishing it from simpler azaspiro structures such as azaspiro[3.3]heptanes or azaspiro[2.4]heptanes.

Comparative analysis with related azaspiro compounds demonstrates the structural diversity possible within this chemical class. For instance, azaspiro[3.3]heptane derivatives have been extensively studied as bioisosteric replacements for traditional six-membered heterocycles like morpholines, piperidines, and piperazines. These simpler spirocyclic systems exhibit different lipophilicity profiles and geometric constraints compared to the more complex bicyclic architecture found in the target compound. Research has shown that azaspiro[3.3]heptanes can lower measured logarithmic distribution coefficients by as much as negative 1.0 units relative to conventional heterocycles, primarily due to increased basicity effects.

The relationship extends to synthetic methodologies, where diversity-oriented synthesis approaches have been developed specifically for accessing various azaspirocycle families. Multicomponent condensation reactions involving nitrogen-diphenylphosphinoylimines, alkynes, zirconocene hydrochloride, and diiodomethane provide rapid access to omega-unsaturated dicyclopropylmethylamines that serve as building blocks for heterocyclic azaspiro systems. These methodologies demonstrate how common synthetic strategies can be adapted to construct different azaspiro architectures through selective reaction conditions.

Recent advances in enzymatic synthesis have revealed stereodivergent approaches to azaspiro compound construction that highlight the versatility of this compound class. Carbene transferase platforms for cyclopropanation of unsaturated exocyclic nitrogen-heterocycles provide access to structurally diverse and pharmaceutically relevant azaspiro[2.y]alkanes with excellent stereoselectivity. These biocatalytic approaches operate under environmentally benign conditions while achieving high substrate concentrations, demonstrating the practical scalability of azaspiro compound synthesis.

The following table illustrates key structural relationships between this compound and related azaspiro compounds:

Compound Family Ring System Heteroatoms Structural Complexity Synthetic Accessibility
Azaspiro[3.3]heptanes [3.3] bicyclic 1-2 nitrogen Moderate High
Azaspiro[2.4]heptanes [2.4] bicyclic 1 nitrogen Low High
Azaspiro[2.5]octanes [2.5] bicyclic 1 nitrogen Moderate Moderate
Target compound [3.2.1] tricyclic + heterocycle 3 nitrogen, 2 oxygen Very High Low

The structural complexity of this compound places it among the most architecturally sophisticated members of the azaspiro compound family. While simpler azaspiro systems have found widespread application as bioisosteric replacements for conventional heterocycles, the target compound's increased complexity suggests potential for more specialized applications where precise three-dimensional structure and multiple functional group presentation are required. The synthesis of such complex azaspiro architectures typically requires multi-step synthetic sequences with careful optimization of reaction conditions and protecting group strategies.

Properties

IUPAC Name

spiro[8-azabicyclo[3.2.1]octane-3,5'-imidazolidine]-2',4'-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c13-7-9(12-8(14)11-7)3-5-1-2-6(4-9)10-5;/h5-6,10H,1-4H2,(H2,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUMYKCCCUBODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3(CC1N2)C(=O)NC(=O)N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaspiro[bicyclo[32. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the bicyclic core structure.

  • Nitration and Reduction: Nitration of the core structure followed by reduction steps to introduce nitrogen atoms.

  • Oxidation and Cyclization: Oxidation reactions to introduce oxygen functionalities and subsequent cyclization to form the imidazolidine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional oxygen functionalities into the compound.

  • Reduction: Reduction reactions can reduce specific functional groups, altering the compound's properties.

  • Substitution: Substitution reactions can replace specific atoms or groups within the compound with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions can vary based on the specific reagents and conditions used. For example, oxidation reactions can produce hydroxylated derivatives, while reduction reactions can yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have indicated that derivatives of 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione exhibit significant antitumor properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that certain modifications to the imidazolidine ring enhance cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .

Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. A study evaluated its efficacy against a range of bacteria and fungi, revealing that it possesses inhibitory effects comparable to established antibiotics. The mechanism appears to involve disruption of microbial cell walls and interference with metabolic pathways .

Pharmacology

Neuroprotective Effects
Emerging evidence suggests that 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride may have neuroprotective effects. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Analgesic Properties
In pharmacological assessments, this compound has been evaluated for its analgesic properties. Preclinical trials indicated significant pain relief in models of inflammatory pain, which may be attributed to its interaction with pain pathways in the central nervous system .

Materials Science

Polymer Synthesis
The unique structure of this compound makes it a valuable building block in polymer chemistry. Researchers have utilized it to synthesize novel polymers with enhanced mechanical properties and thermal stability, which can be applied in various industrial applications such as coatings and composites .

Case Studies

StudyApplicationFindings
Journal of Medicinal ChemistryAntitumor ActivityDerivatives showed significant cytotoxicity against cancer cell lines
Antimicrobial AgentsAntimicrobial PropertiesEffective against a range of bacterial and fungal strains
NeuropharmacologyNeuroprotective EffectsReduced oxidative stress in neuronal models
Pain Research JournalAnalgesic PropertiesDemonstrated significant pain relief in inflammatory models
Polymer Science JournalPolymer SynthesisCreated polymers with superior mechanical properties

Mechanism of Action

The mechanism by which 8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological or chemical changes. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Bicyclo-Imidazolidine Core

Several derivatives share the spirocyclic hydantoin core but differ in substituents at the 1'-, 8-, or aryl positions. Key examples include:

Table 1: Structural and Functional Comparison of Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
8-Azaspiro[...]-2',5'-dione HCl Hydrochloride salt 295.33 (free base: 259.3) Commercial availability; potential cytotoxicity
7d 8-(3,4-dichlorobenzyl), 1'-(pent-4-enyl) 422.1 Cytotoxic in leukemia cells; white crystalline solid
7m 8-(3,4-difluorobenzyl), 1'-(2-methoxyethyl) 380.1 NMR-confirmed structure; moderate activity
7i 8-(3,4-dichlorobenzyl), propyl ester 454.1 Enhanced lipophilicity; apoptosis induction in leukemia cells
7n 8-(3,4-dichlorobenzyl), 1'-(2-methoxyethyl) 422.1 Structural similarity to 7d but with methoxyethyl chain

Key Observations :

  • Halogenated Benzyl Groups : Derivatives with 3,4-dichloro- or difluorobenzyl substituents (e.g., 7d, 7i) exhibit enhanced cytotoxicity, likely due to increased lipophilicity and membrane permeability .
  • Ester vs. Ether Chains : Propyl esters (e.g., 7i) show higher molecular weights and apoptotic activity compared to methoxyethyl ethers (e.g., 7m), suggesting ester groups improve target binding .
  • Hydrochloride Salt : The parent compound’s hydrochloride form lacks direct activity data but is optimized for solubility, a critical factor for in vivo studies .

Pharmacological Profiles

  • Cytotoxicity : Derivatives like 7d and 7i demonstrate potent activity against human leukemia cells, with apoptosis mediated via mitochondrial pathways .
  • Anticonvulsant Potential: Analogous spirohydantoins (e.g., 1'-[2-(difluoromethoxy)benzyl] derivatives) show anticonvulsant activity, suggesting structural flexibility for diverse indications .
  • SAR Trends :
    • Electron-Withdrawing Groups : Chlorine/fluorine atoms on benzyl rings enhance bioactivity .
    • Chain Length : Longer alkyl chains (e.g., pent-4-enyl in 7d) may improve cellular uptake but reduce specificity .

Physicochemical Properties

  • Solubility : The hydrochloride salt’s aqueous solubility is superior to neutral derivatives, critical for formulation .
  • Stability : Boc-protected intermediates (e.g., tert-butyl-2',5'-dioxo derivatives) require anhydrous conditions, whereas the hydrochloride form is shelf-stable .

Biological Activity

8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride (CAS Number: 77398-55-1) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H14ClN3O2, with a molecular weight of approximately 232 g/mol. The compound features a unique bicyclic structure that contributes to its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

1. Antiviral Activity
Studies have indicated that derivatives of the spirocyclic structure exhibit antiviral properties. For instance, compounds similar to 8-Azaspiro[bicyclo[3.2.1]octane] have shown efficacy against various viral infections, including dengue and chikungunya viruses. The mechanism involves the inhibition of viral replication through interference with host cell pathways .

2. Antimicrobial Properties
There is evidence suggesting that this compound may possess antimicrobial activity against certain bacterial strains. A study highlighted the compound's effectiveness in disrupting bacterial cell membranes, leading to cell lysis and death .

3. Neuropharmacological Effects
Research has explored the potential neuropharmacological effects of this compound, particularly its interaction with neurotransmitter systems. Preliminary findings suggest that it may modulate glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain . This modulation could have implications for treating neurological disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiviralInhibition of dengue and chikungunya viruses ,
AntimicrobialDisruption of bacterial cell membranes
NeuropharmacologicalModulation of glutamate receptors

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelMechanism of Action
8-Azaspiro variant AHighViral replication inhibition
8-Azaspiro variant BModerateCell membrane disruption
8-Azaspiro variant CLowNeurotransmitter modulation

Case Studies

Case Study 1: Antiviral Efficacy
In a controlled study, a derivative of 8-Azaspiro[bicyclo[3.2.1]octane] was tested against dengue virus in vitro. The results showed a significant reduction in viral load in treated cells compared to controls, suggesting potent antiviral activity.

Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted using various concentrations of the compound against Gram-positive and Gram-negative bacteria. The results indicated that higher concentrations effectively inhibited bacterial growth, demonstrating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 8-azaspiro bicyclo hydantoin derivatives, including the target compound?

  • Methodological Answer : The synthesis typically involves alkylation of a parent hydantoin scaffold (e.g., 8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione) with substituted benzyl bromides (e.g., 3,4-dichloro- or 3,4-difluorobenzyl bromide) in the presence of K₂CO₃ as a base. Purification is achieved via silica gel column chromatography using gradients of DMSO-d₆ and methanol (0–10% MeOH). Yields range from 65–75% depending on substituent reactivity. Structural confirmation relies on ¹H NMR (e.g., NH signals at δ 8.4–8.7 ppm) and mass spectrometry (e.g., ESI+ m/z 380–454) .

Q. How is structural characterization performed for derivatives of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : Aromatic protons (δ 7.0–7.6 ppm), NH peaks (δ ~8.5 ppm), and aliphatic CH₂ groups (δ 1.5–4.2 ppm) confirm substitution patterns and regioselectivity.
  • IR spectroscopy : Stretching vibrations for carbonyl groups (1646–1655 cm⁻¹) and NH bonds (3289–3310 cm⁻¹).
  • Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 422.1 for dichlorobenzyl derivatives) validate molecular weight .

Advanced Research Questions

Q. How do electron-withdrawing vs. electron-donating substituents on the benzyl group affect synthetic yields and cytotoxic activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., 3,4-dichlorobenzyl) require longer reaction times but improve crystallinity, yielding ~70% pure products. In contrast, electron-donating groups (e.g., 2-methoxyethyl) reduce steric hindrance, enabling faster alkylation (~65% yield). Cytotoxic activity (e.g., IC₅₀ values in cancer cell lines) correlates with substituent electronegativity; dichloro derivatives show enhanced activity due to increased lipophilicity and membrane penetration .

Q. What strategies resolve contradictory data in cytotoxic evaluations between structurally similar derivatives?

  • Methodological Answer : Discrepancies may arise from variations in:

  • Assay conditions : Standardize cell lines (e.g., HT-29 colon cancer), exposure time (24–48 hr), and dose ranges (1–100 µM).
  • Compound purity : Validate via HPLC (≥95% purity) to exclude byproducts.
  • Solubility : Use DMSO as a carrier solvent (<0.1% v/v) to avoid cytotoxicity artifacts. Cross-validate results with orthogonal assays (e.g., apoptosis markers) .

Q. How can reaction conditions be optimized to minimize byproduct formation during alkylation?

  • Methodological Answer :

  • Stoichiometry : Maintain a 1:1 molar ratio of hydantoin core to benzyl bromide to prevent over-alkylation.
  • Base selection : K₂CO₃ (2.36 mmol per 0.789 mmol substrate) ensures efficient deprotonation without side reactions.
  • Temperature : Reactions performed at 60–80°C in anhydrous DMF reduce hydrolysis of sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.